3-Hexyl-2,5-dimethylthiophene

Descripción

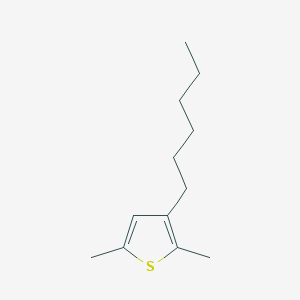

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-hexyl-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-4-5-6-7-8-12-9-10(2)13-11(12)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFPJSOXRHVDOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104934-50-1 | |

| Record name | Poly(3-hexylthiophene-2,5-diyl), regioregular | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hexyl 2,5 Dimethylthiophene and Its Functionalized Analogues

Precursor Synthesis and Functionalization Pathways

The construction of 3-hexyl-2,5-dimethylthiophene often begins with a pre-formed thiophene (B33073) ring, which is then modified through various substitution reactions. This approach allows for precise control over the final structure of the molecule.

The introduction of a hexyl group onto the 2,5-dimethylthiophene (B1293386) core is commonly achieved through Friedel-Crafts alkylation. chemblink.comacs.org This electrophilic aromatic substitution reaction involves treating 2,5-dimethylthiophene with a hexyl halide, such as hexyl chloride or bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemblink.comgoogle.comlibretexts.orgyoutube.com The catalyst assists in the formation of a carbocation from the alkyl halide, which then attacks the electron-rich thiophene ring. libretexts.orgyoutube.com

The reaction's regioselectivity is a critical aspect. In the case of 2,5-dimethylthiophene, the electron-donating methyl groups activate the ring towards electrophilic attack and direct the incoming electrophile to the 3- or 4-position. Due to the stability of the resulting carbocation intermediate, substitution preferentially occurs at the 3-position. stackexchange.com While effective, the Friedel-Crafts alkylation of thiophenes can sometimes be complicated by side reactions such as polyalkylation and rearrangement of the alkyl group, although the use of a primary hexyl halide minimizes the latter. acs.orgyoutube.com Careful control of reaction conditions, such as temperature and the molar ratio of reactants, is crucial to maximize the yield of the desired this compound. researchgate.net

| Parameter | Typical Reagents/Conditions | Significance | Reference |

|---|---|---|---|

| Thiophene Substrate | 2,5-Dimethylthiophene | Starting material with activated ring positions. | chemblink.com |

| Alkylating Agent | Hexyl chloride or Hexyl bromide | Source of the hexyl group. | chemblink.com |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid that promotes carbocation formation. | acs.orggoogle.com |

| Solvent | Inert solvents like carbon disulfide or nitrobenzene | Provides a medium for the reaction while remaining unreactive. | acs.org |

| Temperature | Typically low to moderate temperatures | Controls reaction rate and minimizes side reactions. | acs.org |

Once this compound is synthesized, it can be further functionalized to introduce groups that impart specific properties. A common and valuable modification is the introduction of an amine group. chemblink.com This is typically achieved through a two-step process: nitration followed by reduction. chemblink.com

The nitration of this compound introduces a nitro group (-NO₂) onto the thiophene ring, most likely at the 4-position due to the directing effects of the existing alkyl substituents. The subsequent reduction of the nitro group to a primary amine (-NH₂) can be accomplished using various reducing agents, such as iron powder in the presence of an acid. researchgate.net The resulting 3-hexyl-4-amino-2,5-dimethylthiophene is a versatile intermediate for the synthesis of more complex molecules, including polymers and dyes for electronic applications. chemblink.comcmu.edu

Alternatively, functionalization can be achieved through post-polymerization modification. For instance, a polymer of a brominated 3-alkylthiophene can be treated with sodium bis(trimethylsilyl)amide to introduce an amine group onto the side chain. cmu.edu

Cyclization Approaches for Thiophene Ring Formation

An alternative to functionalizing a pre-existing thiophene ring is to construct the ring itself with the desired substituents already in place. This is often achieved through cyclization reactions of appropriately functionalized acyclic precursors. nih.govresearchgate.net

Metal-catalyzed heterocyclization is a powerful method for the regioselective synthesis of substituted thiophenes from sulfur-containing alkyne substrates. nih.govresearchgate.net This approach is atom-economical and allows for the formation of the thiophene ring with a specific substitution pattern in a single step. researchgate.net Various transition metals, including palladium, copper, and iridium, have been shown to catalyze these cyclization reactions. nih.govmdpi.comrsc.org

For the synthesis of a this compound analogue, a suitable S-containing alkyne precursor would be required. The reaction would proceed through the activation of the alkyne's triple bond by the metal catalyst, followed by an intramolecular nucleophilic attack by the sulfur atom. researchgate.net The specific catalyst and reaction conditions can be optimized to control the regioselectivity and yield of the desired thiophene derivative. nih.govmdpi.com For example, copper-catalyzed cyclization of (Z)-1-en-3-ynyl(butyl)sulfanes can lead to substituted 3-halothiophenes. nih.gov

Base-promoted cyclization reactions offer a metal-free alternative for the synthesis of substituted thiophenes. acs.orgthieme-connect.com These reactions often involve the intramolecular cyclization of functionalized alkynes or other suitable acyclic precursors in the presence of a base. researchgate.netacs.org

One such strategy involves the base-promoted intramolecular cycloisomerization of α-propargylated β-ketothioamides to yield highly substituted thiophenes. acs.org The choice of base can influence the reaction pathway and the final product. acs.org Another approach involves the base-promoted cyclization of (Z)-2-en-4-yne-1-thiolate derivatives, formed in situ, which undergo a 5-exo-dig cyclization to form 2,4-disubstituted thiophenes. researchgate.net These methods provide a valuable toolkit for the construction of the thiophene ring with specific substitution patterns, potentially including the 3-hexyl-2,5-dimethyl arrangement.

| Methodology | Key Features | Typical Precursors | Advantages | Reference |

|---|---|---|---|---|

| Metal-Catalyzed Heterocyclization | Uses transition metal catalysts (e.g., Pd, Cu). | Sulfur-containing alkynes. | High regioselectivity, atom economy. | nih.govresearchgate.net |

| Base-Promoted Cyclization | Metal-free conditions. | α-propargylated β-ketothioamides, (Z)-2-en-4-yne-1-thiolate derivatives. | Avoids metal contamination, often uses milder conditions. | researchgate.netacs.org |

Purification and Isolation Techniques for High-Purity Synthesis

Regardless of the synthetic route employed, the final product must be purified to remove unreacted starting materials, catalysts, and byproducts. High purity is especially critical for applications in organic electronics, where even small amounts of impurities can significantly degrade device performance.

Common purification techniques for alkylated thiophenes like this compound include distillation, chromatography, and recrystallization. chemblink.comresearchgate.netjustia.com For liquid thiophenes, distillation under reduced pressure is a viable option. researchgate.netjustia.com Column chromatography, often using silica (B1680970) gel as the stationary phase, is a highly effective method for separating the desired product from a mixture of isomers and other impurities. chemblink.comresearchgate.net The choice of solvent system for chromatography is crucial for achieving good separation. researchgate.net

Recrystallization is another powerful purification technique, particularly for solid derivatives or if the product can be induced to crystallize. chemblink.comresearchgate.net This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. justia.comgoogle.com For some thiophenes, precipitation by cooling a solution of the compound can also be an effective purification method. justia.comgoogle.com

Advanced Characterization Techniques for Poly 3 Hexyl 2,5 Dimethylthiophene Systems

Electronic and Optical Spectroscopic Analyses (e.g., UV-Vis, Photoluminescence)

Electronic and optical spectroscopy are fundamental tools for investigating the electronic transitions and photophysical properties of P3HT.

UV-Visible (UV-Vis) Spectroscopy is used to study the π-π* electronic transitions within the polymer backbone. In solution, P3HT typically exhibits a broad absorption peak. For instance, in a good solvent like toluene, the absorption spectrum is smooth and peaks around 450 nm. researchgate.net The position of this absorption maximum (λ_max) is sensitive to the conformation of the polymer chains and the degree of aggregation. A red-shift in the absorption spectrum is often observed in poor solvents or in the solid state, indicating a more ordered, aggregated structure with increased interchain interactions. researchgate.net For example, P3HT films can show a λ_max around 520 nm, with additional vibronic shoulders at approximately 550 nm and 600 nm, which are indicative of a higher degree of order and crystallinity. The energy gap of P3HT has been determined from UV-Vis absorption to be approximately 1.99 eV. scielo.org.mx

Photoluminescence (PL) Spectroscopy provides insights into the emissive properties of P3HT. When excited with an appropriate wavelength, P3HT exhibits fluorescence. In a good solvent, the PL decay time constant for P3HT has been measured at 510 ± 20 ps, with a quantum yield of 0.42 ± 0.04. researchgate.net The PL spectrum of P3HT in solution typically shows a maximum emission peak around 597 nm when excited at 440 nm. mdpi.com Similar to UV-Vis absorption, the PL emission is sensitive to the polymer's environment and aggregation state. In the solid state or in poor solvents, a red-shift and changes in the spectral shape are observed due to intermolecular interactions. researchgate.net The intensity of the photoluminescence can be influenced by factors such as structural order and the presence of quenching species. uobasrah.edu.iq

| Technique | Sample Type | Key Findings | Reference |

| UV-Vis Spectroscopy | Toluene Solution | Smooth absorption spectrum with a peak at 450 nm. | researchgate.net |

| UV-Vis Spectroscopy | Thin Film | Absorption peak red-shifted to ~520 nm with vibronic shoulders. | nih.gov |

| UV-Vis Spectroscopy | Thin Film | Determined energy gap of 1.99 eV. | scielo.org.mx |

| Photoluminescence | Toluene Solution | PL decay time of 510 ± 20 ps and quantum yield of 0.42 ± 0.04. | researchgate.net |

| Photoluminescence | Solution | Maximum emission peak at 597 nm (excitation at 440 nm). | mdpi.com |

Vibrational Spectroscopy for Structural Elucidation (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are powerful for probing the molecular structure and vibrational modes of P3HT.

FT-IR Spectroscopy identifies the characteristic functional groups and their vibrational modes within the polymer. Key IR bands for P3HT include those associated with the C=C stretching of the thiophene (B33073) ring, C-H stretching of the alkyl side chains, and the C-S stretching of the thiophene ring. For example, the IR spectrum of P3HT shows characteristic peaks for the aromatic C=C stretching around 1462 cm⁻¹ and 1510-1520 cm⁻¹, and the C-H stretching of the hexyl group around 2924-2926 cm⁻¹. mdpi.com Doping of P3HT can be effectively monitored using IR spectroscopy, as it leads to the appearance of strong, polarized doping-induced IR active vibrations (IRAVs), which are a signature of charged defects (polarons) on the polymer backbone. researchgate.net

Raman Spectroscopy complements FT-IR by providing information on the vibrational modes that involve a change in polarizability. The most prominent feature in the Raman spectrum of P3HT is the main band associated with the symmetric C=C stretching of the thiophene ring, often referred to as the effective conjugation coordinate band. researchgate.net The position of this band is sensitive to the conjugation length and planarity of the polymer backbone. In neutral P3HT, this peak is typically observed around 1445 cm⁻¹. Upon doping, the formation of polarons and bipolarons induces shifts in the Raman bands. For instance, the formation of polarons can cause a redshift of the main C=C stretching band, while bipolaron formation may lead to a blueshift. rsc.org

| Technique | Key Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |

| FT-IR | Aromatic C=C Stretch | 1462 | Thiophene ring vibration | mdpi.com |

| FT-IR | Aromatic C=C Stretch | 1510-1520 | Thiophene ring vibration | mdpi.com |

| FT-IR | Alkyl C-H Stretch | 2924-2926 | Hexyl side chain vibration | mdpi.com |

| Raman | Symmetric C=C Stretch | ~1445 | Effective conjugation coordinate in neutral P3HT | rsc.org |

Nuclear Magnetic Resonance (NMR) Studies for Microstructure and Defect Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed microstructure, regioregularity, and presence of defects in P3HT.

¹H NMR Spectroscopy provides information about the different types of protons in the polymer. The spectrum of regioregular P3HT shows characteristic signals for the aromatic proton on the thiophene ring, the α-methylene protons of the hexyl group adjacent to the ring, and the other methylene (B1212753) and methyl protons of the hexyl chain. researchgate.net For instance, the α-methylene protons typically appear as a triplet around 2.8 ppm. The integration of these signals can be used to confirm the structure and estimate the degree of polymerization.

¹³C NMR Spectroscopy offers detailed insights into the carbon skeleton of the polymer. In solid-state ¹³C CP-MAS (Cross-Polarization Magic Angle Spinning) NMR, distinct resonances are observed for the different carbon atoms in the thiophene ring and the hexyl side chain. researchgate.net The chemical shifts of the thiophene ring carbons are particularly sensitive to the regioregularity of the polymer, allowing for the quantification of head-to-tail (HT) vs. head-to-head (HH) and tail-to-tail (TT) linkages. Solid-state NMR, in combination with other techniques, has been instrumental in determining the crystal structure of P3HT. nih.gov

| Technique | Nucleus | Key Observation | Significance | Reference |

| ¹H NMR | ¹H | Signal for aromatic proton on thiophene ring. | Confirms polymer backbone structure. | researchgate.net |

| ¹H NMR | ¹H | Triplet signal for α-methylene protons of the hexyl group. | Indicates attachment of the side chain. | rsc.org |

| ¹³C CP-MAS NMR | ¹³C | Distinct resonances for thiophene and hexyl carbons. | Elucidates detailed microstructure and regioregularity. | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure and Polymer Chain Arrangement

X-ray Diffraction (XRD) is the primary technique for investigating the crystalline structure, packing of polymer chains, and degree of crystallinity in P3HT. uobasrah.edu.iq P3HT is a semi-crystalline polymer, and its solid-state packing significantly influences its electronic properties.

The XRD pattern of P3HT typically shows a prominent peak at a low 2θ angle, which corresponds to the (100) reflection. scielo.org.mx This peak arises from the lamellar stacking of the polymer chains, separated by the interdigitated hexyl side chains. The position of this peak provides the d-spacing for the lamellae. For example, a peak at 2θ ~ 5.4° corresponds to the d100-spacing. uobasrah.edu.iq Other, weaker peaks at higher 2θ values, such as the (200) and (300) reflections, can also be observed and provide further information about the lamellar ordering. The (010) reflection, which is related to the π-stacking distance between polymer backbones, is also a key feature, although often broader and less intense. The π-stacking distance is typically around 3.8 to 4.0 Å. nih.gov The degree of crystallinity can be estimated from the ratio of the area of the crystalline peaks to the total area of the diffraction pattern, including the amorphous halo.

| Reflection | Typical 2θ (°) | Corresponding d-spacing (Å) | Structural Information | Reference |

| (100) | ~5.4 | ~16.4 | Inter-chain lamellar spacing | scielo.org.mxuobasrah.edu.iq |

| (200) | ~10.8 | ~8.2 | Second-order lamellar spacing | scielo.org.mx |

| (010) | ~23 | ~3.8-4.0 | π-π stacking distance | nih.gov |

Microscopic and Morphological Investigations (e.g., SEM, TEM, AFM)

Microscopy techniques are essential for visualizing the surface morphology and internal structure of P3HT films and nanofibers at various length scales.

Scanning Electron Microscopy (SEM) is used to examine the large-area surface topography and morphology of P3HT films and structures. For instance, SEM imaging can reveal the distribution and homogeneity of nanoparticles within a P3HT composite. scielo.org.mx

Transmission Electron Microscopy (TEM) provides higher resolution imaging of the internal structure and morphology. TEM can be used to visualize the size and distribution of crystalline domains within the amorphous matrix of P3HT.

Atomic Force Microscopy (AFM) is a powerful tool for high-resolution surface imaging, capable of resolving nanoscale features of P3HT films. uobasrah.edu.iq AFM can reveal the fibrillar or granular morphology of the polymer film, which is related to the underlying crystalline structure. Topographic images can show the self-organization of P3HT into ordered structures. uobasrah.edu.iq

These microscopy techniques collectively provide a detailed picture of the multiscale morphology of P3HT systems, which is critical for understanding charge transport and device performance.

Theoretical and Computational Investigations of 3 Hexyl 2,5 Dimethylthiophene Systems

Quantum Chemical Calculations for Electronic Structure and Optoelectronic Properties

Quantum chemical calculations are fundamental to understanding the electronic and optical properties of thiophene-based molecules. These calculations can determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for predicting the electronic behavior of a material.

For instance, theoretical calculations at the B3LYP/6-31G(d) level for a related thieno[3,2-b]thiophene (B52689) system yielded HOMO and LUMO energy levels of -5.85 eV and -0.72 eV, respectively. acs.org This resulted in a calculated band gap energy of 5.13 eV. acs.org Such calculations are essential for designing materials with specific electronic properties for applications in organic electronics.

Time-dependent density functional theory (TD-DFT) calculations are particularly useful for predicting the absorption spectra of these molecules. For oligomers of thieno[3,2-b]thiophene, TD-DFT calculations using the B3LYP method with a 6-31G* basis set have shown good agreement with experimental absorption maxima observed in solution. acs.org This demonstrates the predictive power of quantum chemical methods in understanding the optoelectronic properties of thiophene-based systems.

Table 1: Calculated Electronic Properties of a Thieno[3,2-b]thiophene System

| Property | Value | Method |

| HOMO Energy | -5.85 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.72 eV | B3LYP/6-31G(d) |

| Band Gap Energy | 5.13 eV | B3LYP/6-31G(d) |

| Hole Reorganization Energy (λ+) | 0.41 eV | B3LYP/6-31G(d) |

| Electron Reorganization Energy (λ−) | 0.68 eV | B3LYP/6-31G(d) |

| Hole-Transfer Mobility (μ+) | 0.13 cm² V⁻¹ s⁻¹ | B3LYP/6-31G(d) |

| Electron-Transfer Mobility (μ−) | 0.006 cm² V⁻¹ s⁻¹ | B3LYP/6-31G(d) |

This table presents data for a related thieno[3,2-b]thiophene system as a reference for the types of properties that can be calculated. acs.org

Density Functional Theory (DFT) Applications for Molecular and Oligomeric Systems

Density Functional Theory (DFT) is a widely used computational method for investigating the geometry and electronic properties of π-conjugated organic molecules and their oligomers. researchgate.net It provides a good balance between accuracy and computational cost, making it suitable for studying larger systems.

DFT calculations, often using functionals like B3LYP, are employed to optimize the ground state molecular geometries and predict optical and electronic properties. researchgate.net For example, in the study of thiophene (B33073) oligomers as corrosion inhibitors, DFT calculations were used to determine HOMO and LUMO energies, which are crucial for understanding the interaction between the inhibitor and the metal surface. sapub.org The results from these calculations can help in assessing the potential of these molecules for various applications.

Furthermore, DFT is instrumental in understanding the structure-property relationships in these systems. For instance, DFT calculations have been used to analyze the steric effects of substituents on the polymerization of thiophene derivatives, revealing the importance of these effects on the reaction mechanism. researchgate.net By calculating the energies of reaction intermediates, DFT can provide insights that are difficult to obtain through experimental methods alone. researchgate.net

Table 2: Comparison of Calculated HOMO-LUMO Gaps for Thiophene Oligomers

| Oligomer | PM3 (eV) | DFT (eV) |

| Thiophene | 9.53 | 6.01 |

| Bithiophene | 8.65 | 4.87 |

| Terthiophene | 8.21 | 4.23 |

This table shows the trend of decreasing HOMO-LUMO gap with increasing oligomer length, as calculated by both semi-empirical (PM3) and DFT methods for unsubstituted thiophene oligomers. sapub.org

Molecular Dynamics Simulations for Excited State Relaxation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and interactions with their environment. In the context of 3-hexyl-2,5-dimethylthiophene systems, MD simulations are particularly valuable for understanding the processes that occur after the molecule absorbs light, known as excited-state dynamics.

Recent advancements have combined quantum mechanics with molecular mechanics (QM/MM) in MD simulations to study the excited-state dynamics of complex systems. nih.gov These methods can track the evolution of a molecule's geometry and electronic states over time, providing insights into relaxation pathways, such as internal conversion and intersystem crossing. nih.govresearchgate.net For thiophene and its oligomers, understanding these relaxation mechanisms is crucial for optimizing their performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

MD simulations can also be used to investigate intermolecular interactions, which play a critical role in the solid-state packing and morphology of thin films. These interactions influence the charge transport properties of the material. By simulating the aggregation of molecules, researchers can gain a better understanding of how molecular structure translates to macroscopic material properties. nih.gov For example, simulations can reveal how the hexyl side chains on this compound influence the packing of the polymer chains, which in turn affects the efficiency of charge transport.

Modeling of Structure-Property Relationships in Conjugated Polymers

Modeling the relationship between the structure of a conjugated polymer and its properties is a key aspect of materials design. For polymers based on this compound, this involves understanding how variations in molecular weight, regioregularity, and side-chain structure affect the polymer's electronic and optical properties.

The "oligomeric approach" is a common strategy where the properties of a series of monodisperse oligomers of increasing length are studied to extrapolate the properties of the corresponding polymer. ucm.es This approach has been instrumental in establishing structure-property relationships for various conjugated polymers. ucm.es

Computational models can predict how changes in the polymer backbone, such as the introduction of different co-monomers, will affect the band gap and other electronic properties. researchgate.net For example, the introduction of electron-withdrawing or electron-donating units into the polymer chain can be used to tune the HOMO and LUMO levels for specific applications. dokumen.pub These models, often based on DFT calculations, can screen potential polymer structures before they are synthesized, saving time and resources.

By combining computational modeling with experimental data, a comprehensive understanding of the structure-property relationships in conjugated polymers derived from this compound can be achieved. This knowledge is essential for the rational design of new materials with improved performance for a wide range of electronic applications. nih.gov

Research Applications in Advanced Materials and Devices

Organic Electronic Devices

Thiophene (B33073) derivatives are fundamental building blocks for a wide range of organic electronic devices. nih.gov Their utility stems from their semiconducting properties, which can be tailored through chemical synthesis. The introduction of alkyl side chains, such as the hexyl group in 3-Hexyl-2,5-dimethylthiophene, generally enhances solubility, which is crucial for solution-based processing of thin films for electronic devices. nih.gov

Organic Light-Emitting Diodes (OLEDs)

In the realm of Organic Light-Emitting Diodes (OLEDs), thiophene derivatives are versatile components used as light-emitting materials, charge transport materials, and as part of conjugated polymers. oled-intermediates.com The performance of an OLED is highly dependent on the active layer materials. beilstein-journals.org Thiophene-containing compounds can be engineered to emit light across the visible spectrum. For instance, the incorporation of a thiophene linker into a fluorene-benzotriazole polymer has been shown to redshift the absorption and fluorescence bands, broadening the electroluminescence spectrum with the goal of achieving white light emission. rsc.org

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are another key application for thiophene-based materials, where they serve as the active semiconductor layer. nih.gov The charge carrier mobility of the organic semiconductor is a critical parameter for OFET performance. Polythiophenes, which are polymers made of repeating thiophene units, are widely studied for this purpose. nih.gov While this compound itself cannot polymerize into a polythiophene due to the methyl groups at the 2 and 5 positions, its structural motifs are relevant.

Research on fused thiophene systems, such as dithieno[3,2-b:2′,3′-d]thiophene derivatives, has shown excellent electrical properties in single-crystal OFETs, with high charge carrier mobilities. nih.gov The performance of these devices is influenced by the molecular packing and intermolecular interactions, such as S⋯S and π-π stacking, which are facilitated by the thiophene rings. nih.gov The introduction of alkylthio side chains to the thiophene backbone is another strategy to enhance charge mobility in OFETs. ntu.edu.tw

Organic Photovoltaic Devices and Polymer Solar Cells

Thiophene derivatives are extensively used as donor materials or as part of the hole transport layer in organic photovoltaic devices and polymer solar cells. All-polymer solar cells (all-PSCs), which use conjugated polymers for both the donor and acceptor materials, benefit from the properties of polythiophene and its derivatives due to their cost-effectiveness and scalability.

In the context of dye-sensitized solar cells (DSSCs), thiophene-based π-conjugated systems in D-π-A dyes offer a combination of good electron transfer, a suitable band gap, and chemical stability. nih.gov Fused thiophenes, with their planar structure, are a notable class of π-conjugated systems for this application. nih.gov Thiophene-based polymers and small molecules have been reviewed for their use in DSSCs, with polymers showing high power conversion efficiencies, although sometimes with challenges in long-term stability. benthamscience.com Conversely, oligomers of thiophene have demonstrated good stability but with lower efficiencies. benthamscience.com

Hole Transport Layer Engineering

In perovskite solar cells, a highly efficient type of photovoltaic device, the hole transport layer (HTL) plays a crucial role in extracting holes and preventing charge recombination. Thiophene-based molecules are promising candidates for hole transport materials (HTMs). africaresearchconnects.com Thiophene derivatives are valued in this application for their ability to promote charge extraction and passivate defects in the perovskite layer, potentially through sulfur-lead interactions. nih.gov

Donor-acceptor-donor (D-A-D) molecules incorporating thiophene have been investigated as HTMs. africaresearchconnects.com Additionally, π-extended conjugated materials based on thieno[3,2-b]thiophene (B52689) and 4,4′-dimethoxytriphenylamine have been synthesized and used as HTMs in perovskite solar cells, demonstrating high open-circuit voltages. frontiersin.org Spiro-thiophene derivatives have also shown promise as HTMs, achieving significant power conversion efficiencies. researchgate.net

Chemosensors and Biosensors

The unique photophysical properties of thiophene derivatives make them excellent candidates for use in chemosensors and biosensors. researchgate.net These sensors rely on changes in their optical or electronic properties upon interaction with a specific analyte.

Design Principles for Analyte Detection

The design of thiophene-based chemosensors often involves creating a molecule with a receptor unit that selectively binds to the target analyte and a signaling unit (the thiophene-containing fluorophore or chromophore) that reports this binding event through a change in fluorescence or color. researchgate.net Thiophene derivatives have been employed as fluorescent signaling promoters for the detection of metal ions, anions, and organic acids. mdpi.com

For instance, a thieno[2,3-b]thiophene (B1266192) derivative with oxazoline (B21484) groups was designed as a fluorescent chemosensor with good selectivity for dichromate anions. rsc.org Another novel thiophene-based fluorescent chemosensor was developed for the detection of Zn2+ and CN−, and was successfully used for bioimaging in living cells and zebrafish. mdpi.com A dicyanovinyl derivative of thiophene has also been explored as a potential chemosensor for the cyanide ion. mdpi.com The sensing mechanism in these systems often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of an ion to the sensor enhances its fluorescence emission. nih.gov

Role of Thiophene Core in Sensing Mechanisms

The intrinsic properties of the thiophene ring are central to the function of this compound and its derivatives in chemical sensing applications. The sulfur atom within the five-membered aromatic ring possesses lone pairs of electrons, rendering the thiophene core Lewis basic in nature. This characteristic allows for the formation of adducts with Lewis acidic analytes. For instance, in the detection of nerve agent simulants like dimethyl methylphosphonate (B1257008) (DMMP), the interaction between the analyte and the sulfur atom of the polythiophene backbone is a key component of the sensing mechanism. nih.gov

Furthermore, thiophene derivatives exhibit exceptional photophysical properties, which are leveraged in the design of fluorometric and colorimetric chemosensors. nih.govresearchgate.net The conjugated π-system of the thiophene core can be readily modified, allowing for the fine-tuning of its electronic and optical characteristics. Interaction with an analyte can induce changes in photophysical processes such as intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), leading to a detectable change in fluorescence or color. nih.govresearchgate.net This principle has been successfully applied to create sensors for a variety of analytes, including metal ions. nih.govresearchgate.net

The conductivity of polymers derived from thiophene monomers, such as Poly(3-hexylthiophene) (P3HT), is also a critical factor in sensing. The charge transport along the polymer backbone is sensitive to the local environment. mdpi.com Adsorption of analyte molecules, particularly those with a significant dipole moment, can alter the charge carrier mobility within the semiconducting polymer film. This change in conductivity forms the basis of electronic sensors, such as polymer field-effect transistors (PFETs), where P3HT is a promising material for the sensing layer due to its stable properties and surface reactivity. mdpi.commdpi.com Research has shown that light activation, particularly with yellow light, can significantly enhance the sensing properties of P3HT, lowering the limit of detection for substances like DMMP to sub-ppm levels. nih.gov

Other Emerging Material Science Applications

The unique electronic and physical properties of this compound and its corresponding polymer, Poly(3-hexylthiophene) (P3HT), have positioned them as versatile materials in several advanced applications.

Flexible Electronics

Poly(3-hexylthiophene) is a benchmark semiconducting polymer extensively utilized in the field of organic electronics, particularly in the fabrication of flexible devices. Its solution processability, good environmental stability, and excellent electronic properties make it highly suitable for low-cost, large-area electronic applications. mdpi.comadvancedsciencenews.com P3HT is a key component in organic thin-film transistors (OTFTs), which are foundational elements for technologies like flexible active-matrix displays and printable electronics. mdpi.comacs.orgunesp.br

Research has demonstrated the successful fabrication of high-performance, flexible P3HT-based OTFTs on various plastic substrates, including polyethylene (B3416737) terephthalate (B1205515) (PET) and polyimide. unesp.braip.org The performance of these flexible devices, in terms of charge carrier mobility, can be significantly influenced by the molecular weight of the P3HT and the morphology of the thin film. unesp.br Studies have shown that P3HT-based ion-gated transistors (IGTs) can be operated at low voltages (around 1 V) and achieve high hole mobility on flexible substrates, demonstrating their potential for low-power applications. unesp.br

The mechanical properties of P3HT films are also crucial for flexible electronics. Investigations into the tensile properties of ultra-thin P3HT films have revealed that their ability to withstand stretching improves as the film thickness decreases to the nanometer scale. rsc.org This robust mechanical flexibility is essential for the reliability and longevity of wearable and foldable electronic devices.

| Device Type | Substrate | Key Findings | Reference |

| Organic Thin-Film Transistors (OTFTs) | Polyethylene terephthalate (PET), Polycarbonate (PC) | Transfer-printed devices showed higher mobility (0.019–0.041 cm²/V·s) compared to unprinted reference devices. | aip.org |

| Ion-Gated Transistors (IGTs) | Polyimide | Devices operated at low voltage (~1 V) and achieved hole mobility >0.1 cm²/V·s, showing good stability under bending. | unesp.br |

| OTFTs with ultra-thin films | Elastomers | Films with a thickness of ~2 nm showed the best tensile properties, retaining 25% of initial mobility at 100% strain. | rsc.org |

Energy Storage and Conversion Systems

The application of P3HT extends into energy storage technologies, where it serves multiple functions in enhancing battery and supercapacitor performance. In lithium-ion batteries, P3HT has been used as a conductive binder and a protective surface coating for cathode materials. researchgate.netosti.govacs.org

When mixed with carbon nanotubes (CNT), a P3HT-CNT coating on a LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA) cathode material offers significant advantages. The oxidation of P3HT within the operating potential of the cathode enables both high electronic and ionic conductivity. osti.govacs.org This coating also acts as an artificial solid electrolyte interphase (SEI), suppressing the breakdown of the electrolyte and preventing cracking in the cathode particles. researchgate.netacs.org This dual function leads to substantially improved cycling stability and high-rate performance, with electrodes retaining capacities four times greater than control electrodes after 1000 cycles at a high rate (16 C). researchgate.netacs.org

P3HT has also been investigated as an electrode material for supercapacitors. Studies on P3HT-based pseudocapacitors using various electrolytes, including gel-polymer and liquid electrolytes, have demonstrated their capacitive behavior. jmsse.in The performance of these supercapacitors is influenced by the type of electrolyte used, with an optimum capacitance value of 32 mF cm⁻² achieved with a lithium perchlorate-based liquid electrolyte. jmsse.in These findings indicate the potential of using P3HT in fabricating solid-state supercapacitors. jmsse.in

| Application | Material System | Key Improvement | Reference |

| Lithium-Ion Battery Cathode | P3HT-CNT coating on NCA | Improved high-power cycling; 80 mAh g⁻¹ capacity after 1000 cycles at 16 C. | researchgate.netacs.org |

| Supercapacitor Electrode | P3HT with various electrolytes | Achieved specific capacitance of 32 mF cm⁻²; demonstrated feasibility for solid-state devices. | jmsse.in |

| Flexible Sodium-Ion Battery | P3HT in PVA gel-polymer electrolyte | Used as a component in a flexible battery system. | oup.com |

Coordination Chemistry as Ligands in Organometallic Complexes

While thiophenes are generally considered poor donors for most transition metal ions, their derivatives can be designed to act as effective ligands in organometallic and coordination compounds. researchgate.net The sulfur atom in the thiophene ring, along with other functional groups attached to the ring, can participate in coordinating with metal centers. researchgate.net

Furthermore, thiophene carboxamides containing a pyridine (B92270) ring have been shown to form complexes with metals such as Zn(II), Cu(II), and Co(II). nih.gov In these cases, the coordination typically occurs through the carbonyl oxygen and the pyridine nitrogen atoms, demonstrating how the thiophene moiety can be part of a larger, multifunctional ligand system. nih.gov The ability to form stable complexes opens up possibilities for applications in catalysis, materials science, and medicinal chemistry. researchgate.netnih.gov

Future Research Directions and Translational Opportunities

Strategies for Performance Enhancement and Long-Term Stability in Devices

A primary objective in the field of organic electronics is the concurrent enhancement of device performance and operational stability. For devices utilizing P3HT, research has demonstrated that performance is intrinsically linked to the material's structural organization within the active layer.

Strategies such as controlled thermal annealing and slow solvent drying have been shown to significantly improve the crystallinity of P3HT in bulk-heterojunction (BHJ) solar cells. rug.nlrug.nlrug.nl This improved molecular ordering leads to a dramatic increase in hole mobility, which can be enhanced by more than three orders of magnitude. rug.nlnih.gov The resulting balanced charge transport between the polymer and the electron acceptor, such as a methanofullerene (PCBM), reduces the formation of space charges and is a critical factor in boosting photovoltaic efficiency. nih.gov For instance, slow drying of a P3HT:PCBM active layer has been shown to increase the hole mobility by a factor of 33, allowing for the fabrication of thicker active layers that absorb more light without compromising the fill factor of the device. rug.nl

Another promising avenue for performance enhancement involves the use of molecular additives. Introducing small amounts (e.g., 0.25 wt%) of specifically designed side-chain-functionalized poly(thiophene) analogues into a P3HT:PCBM blend can increase charge carrier lifetimes by reducing bimolecular recombination at the polymer-fullerene interface. acs.org This strategy has led to significant increases in power conversion efficiency, with one study reporting a 30% enhancement in a device with a 220 nm thick active layer. acs.org

Long-term stability, a critical hurdle for the commercialization of organic electronics, is also being addressed. Morphological stability is crucial, as the nanostructure of the P3HT:PCBM blend can degrade under thermal stress, leading to large-scale crystallization of PCBM and device failure. utah.edu One effective strategy to counteract this is the creation of a rigid network of pre-formed P3HT nanofibers within the active layer, which spatially confines the PCBM molecules and enhances the thermal stability of the device morphology. utah.edu Furthermore, photostability—the material's resistance to degradation under light—can be improved by creating composites. Incorporating multiwalled carbon nanotubes (MWCNTs) into P3HT has been shown to enhance its photostability, protecting the polymer from degradation when exposed to ultraviolet light in the presence of oxygen. nih.gov

Table 1: Effect of Processing on Hole Mobility in P3HT:PCBM Blends

| Processing Method | Resulting Hole Mobility (μh) | Enhancement Factor | Reference |

|---|---|---|---|

| As-cast / Fast Drying | ~1.5 x 10⁻⁸ m² V⁻¹ s⁻¹ | - | rug.nl |

| Thermal Annealing | up to ~2 x 10⁻⁸ m² V⁻¹ s⁻¹ | ~1.3x | rug.nl |

| Slow Drying | ~5.0 x 10⁻⁷ m² V⁻¹ s⁻¹ | ~33x | rug.nl |

Exploration of Novel Polymer Architectures and Composites

Moving beyond the linear, unmodified P3HT chain offers vast opportunities for creating materials with tailored properties. The synthesis of end-functionalized P3HT allows for the creation of novel macromolecular architectures, including block copolymers. advancedsciencenews.com By attaching a flexible, non-conjugated polymer "coil" to the rigid "rod" of the P3HT backbone, rod-coil diblock copolymers can be synthesized. quantsol.org These materials can self-assemble into well-defined nanostructures, such as conductive nanofibrils, which provide clear pathways for charge transport even with the presence of an insulating block. quantsol.org This approach allows for tuning the material's mechanical and processing properties without sacrificing electrical performance. For example, P3HT can be functionalized with carboxylic acid end-groups, enabling it to anchor directly onto metal oxide surfaces like TiO₂, which is beneficial for applications in solid-state dye-sensitized solar cells.

Scalability and Sustainable Synthesis Method Development

For P3HT and related conjugated polymers to be viable for large-scale commercial applications, such as printed solar panels, the development of scalable and sustainable synthesis methods is paramount. Traditional batch synthesis of P3HT can be costly and generate significant chemical waste; it is estimated that producing 1 kilogram of P3HT can generate approximately 430 kilograms of waste, including toxic metallic byproducts. nsf.gov

To address scalability, continuous-flow synthesis has emerged as a promising alternative to conventional batch reactions. researchgate.net Synthesizing P3HT in a bench-top continuous-flow reactor allows for straightforward scale-up and has demonstrated precise control over the polymer's molecular weight. researchgate.net P3HT produced via this method has shown comparable performance in solar cell devices to commercially available batch-synthesized materials. researchgate.net Solution-based processing techniques that form P3HT nanofibers prior to deposition also enable the use of continuous manufacturing steps. nih.gov

From a sustainability perspective, research is focused on applying the principles of green chemistry to polymer synthesis. This includes the development of C-H bond functionalization reactions, which are more atom-efficient and reduce synthetic steps. nsf.gov There is also a significant effort to replace hazardous solvents with greener alternatives. For example, gamma-Valerolactone (GVL), a bio-derived solvent, has been identified as a suitable and less toxic reaction medium for certain polymerizations compared to commonly used solvents like N-Methyl-2-pyrrolidone (NMP). nsf.gov Another approach is emulsion polymerization, which utilizes surfactants to control particle shape and size during chemical oxidative polymerization. mdpi.com

Table 2: Comparison of P3HT Synthesis Methodologies

| Synthesis Method | Key Features | Scalability Potential | Sustainability Aspect | Reference |

|---|---|---|---|---|

| Grignard Metathesis (GRIM) | Preferred method for regioregular P3HT, good molecular weight control. | Batch process, can be challenging to scale. | Generates significant metallic and solvent waste. | researchgate.net |

| Continuous-Flow Synthesis | Straightforward scale-up, precise control of reaction parameters. | High, enables large quantity production. | Can reduce waste and improve process safety. | researchgate.net |

| Direct Heteroarylation Polymerization (DHAP) | Reduces steps by avoiding organometallic intermediates. | Potentially high. | Reduces metallic waste, more atom-economical. | nsf.gov |

| Chemical Oxidative Polymerization | Simple, uses common oxidants like FeCl₃. Can be done with surfactants. | Moderate, widely used for bulk synthesis. | Can use greener solvents; oxidant waste is a concern. | mdpi.com |

Advanced Mechanistic Understanding of Charge Transport and Photophysics

A deeper, more fundamental understanding of the electronic processes within P3HT is essential for rationally designing better materials and devices. The movement of charge carriers (charge transport) and the processes of light absorption and charge generation (photophysics) are central to the function of any optoelectronic device.

Studies have shown that charge transport in P3HT films is often characterized by carrier localization, with a suppressed long-range transport and a short carrier mean free path of less than 0.2 nm. utoledo.edu Charge carrier mobility is highly dependent on the polymer's structural order. rug.nl The significant increase in hole mobility observed after thermal annealing is a direct result of improved crystallinity, which facilitates more efficient hopping of charges between ordered polymer chains. rug.nlnih.gov Achieving balanced electron and hole mobilities is a key goal for optimizing device performance, as it prevents the buildup of space charge that can limit photocurrent. nih.gov

The photophysics of P3HT, particularly in blends with electron acceptors like PCBM, involves a sequence of ultrafast events. Upon light absorption, excitons (bound electron-hole pairs) are formed. These excitons must migrate to a P3HT/PCBM interface to be separated into free charge carriers. acs.org Research using transient absorption spectroscopy has revealed that this charge generation can occur via two distinct pathways: a prompt formation of polarons (charge carriers) from "hot" excitons near the interface on a timescale of less than 100 femtoseconds, and a delayed formation via exciton (B1674681) migration to the interface, which occurs on a timescale of about 10 picoseconds. acs.org However, not all excitons are successfully dissociated; some form bound radical pairs that can recombine without contributing to the photocurrent. acs.org Understanding and controlling the dynamics of charge generation, dissociation, and recombination is critical to maximizing the quantum efficiency of P3HT-based solar cells. acs.org

Q & A

Basic: What are the established synthetic routes for 3-hexyl-2,5-dimethylthiophene, and what characterization methods are critical for confirming its structure?

Answer:

Synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example:

- Bromination : Start with 2,5-dimethylthiophene, brominate at the 3-position using catalysts like AlCl₃ (as in analogous thiophene alkylation reactions) .

- Coupling : Employ Suzuki or Kumada coupling with hexyl halides to introduce the hexyl group .

Characterization : - 1H/13C NMR : To confirm regiochemistry and substituent positions.

- Mass Spectrometry (MS) : For molecular weight validation.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and regioregularity .

Basic: How can researchers optimize reaction conditions to improve the yield of this compound?

Answer:

Key factors include:

- Catalyst Selection : AlCl₃ is effective for Friedel-Crafts alkylation, but moisture-free conditions are critical to prevent hydrolysis .

- Temperature Control : Reactions at room temperature or mild heating (20–40°C) reduce side products like over-alkylation .

- Solvent Choice : Dichloromethane or THF enhances solubility of aromatic intermediates .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) isolates the product from unreacted precursors .

Advanced: What are the implications of the hexyl substituent's position on the electronic properties and reactivity of this compound?

Answer:

The hexyl group at the 3-position:

- Electron Donation : Alkyl groups donate electrons via inductive effects, stabilizing the thiophene ring and altering redox potentials. This impacts applications in conductive polymers (e.g., rrP3HT derivatives) .

- Steric Effects : The bulky hexyl chain may hinder π-stacking in solid-state applications, affecting charge transport in organic electronics .

- Reactivity : Compared to acetylated analogs (e.g., 3-acetyl-2,5-dimethylthiophene), the hexyl group reduces electrophilicity, decreasing susceptibility to nucleophilic attack .

Advanced: How should contradictory mutagenicity data from structurally related thiophenes inform the safety assessment of this compound?

Answer:

- Case Study : 3-Acetyl-2,5-dimethylthiophene was deemed mutagenic (in vitro/in vivo) due to reactive metabolite formation, leading to its EU ban .

- Structural Differences : The hexyl group lacks the acetyl moiety’s electrophilic carbonyl, reducing potential for reactive intermediates. However, metabolic studies are recommended to confirm detoxification pathways (e.g., glutathione conjugation) .

- Risk Mitigation : Prioritize Ames tests and micronucleus assays under OECD guidelines to resolve discrepancies between EFSA and FEMA evaluations .

Advanced: How do regiochemical variations in alkylated thiophenes influence their application in optoelectronic materials?

Answer:

- Regioregularity : this compound’s symmetry enhances polymer crystallinity (e.g., rrP3HT), improving charge mobility in solar cells .

- Substituent Position : 3,5-dimethyl substitution vs. 2,5-dimethyl alters conjugation length. UV-Vis spectroscopy and cyclic voltammetry quantify these effects .

- Comparative Studies : Contrast with 3,4-ethylenedioxythiophene (EDOT) derivatives to assess trade-offs between conductivity and solubility .

Basic: What literature search strategies are effective for identifying synthesis protocols of this compound?

Answer:

- Keyword Combinations : Use "this compound synthesis," "thiophene alkylation," and "regioregular polythiophene" in SciFinder or Reaxys .

- Patent Databases : Search USPTO or Espacenet for industrial-scale methods (avoiding commercial focus) .

- Cross-Referencing : Trace citations in foundational papers on poly(3-hexylthiophene) .

Advanced: What mechanistic insights explain divergent reactivity between this compound and its acetylated analog?

Answer:

- Metabolic Pathways : Acetyl groups undergo oxidation to epoxides or quinones, generating DNA-reactive species. Hexyl chains are metabolized via ω-oxidation, yielding non-reactive carboxylic acids .

- Electrophilicity : The acetyl group’s carbonyl is a strong electron-withdrawing group, increasing ring electrophilicity and susceptibility to nucleophilic attack—absent in hexyl derivatives .

- Experimental Validation : Use LC-MS to track metabolite profiles in hepatic microsomal assays .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods due to potential volatility.

- Storage : Under inert gas (N₂/Ar) to prevent oxidation.

- Waste Disposal : Follow protocols for sulfur-containing organics to avoid environmental contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.